5-Isoquinolinethiol

Kinase inhibitor design Rho-kinase Isoquinolinesulfonamide pharmacophore

5-Isoquinolinethiol (CAS 27696-27-1; synonym: isoquinoline-5-thiol, 5-mercaptoisoquinoline) is a sulfur-containing heterocyclic aromatic compound with the molecular formula C₉H₇NS and a molecular weight of 161.23 g/mol. It features a thiol (-SH) group substituted at the 5-position of the isoquinoline bicyclic ring system.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
Cat. No. B8487070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinethiol
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S
InChIInChI=1S/C9H7NS/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H
InChIKeyKSGDGKOVRPPSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isoquinolinethiol — Key Physicochemical and Structural Profile for Procurement Evaluation


5-Isoquinolinethiol (CAS 27696-27-1; synonym: isoquinoline-5-thiol, 5-mercaptoisoquinoline) is a sulfur-containing heterocyclic aromatic compound with the molecular formula C₉H₇NS and a molecular weight of 161.23 g/mol [1]. It features a thiol (-SH) group substituted at the 5-position of the isoquinoline bicyclic ring system [1]. The compound belongs to the mercapto-isoquinoline subclass, whose ionization behaviour was systematically characterized alongside pyridine and quinoline analogs [2]. Its computed XLogP3-AA is 2.3, topological polar surface area is 13.9 Ų, and it possesses zero rotatable bonds, conferring a rigid, planar core suitable as a modular building block [1].

Why 5-Isoquinolinethiol Cannot Be Replaced by Positional Isomers or Non-Thiol Analogs


The 5-position of the isoquinoline ring is uniquely privileged for generating the 5-isoquinolinesulfonyl pharmacophore, a motif embedded in the clinically approved Rho-kinase inhibitor fasudil and in widely used research tool compounds (H-7, H-8, HA1004, Iso-H7) [1]. Substituting 5-Isoquinolinethiol with isoquinoline-1-thiol or 5-aminoisoquinoline fundamentally alters the vector and electronic character of downstream derivatives: the 1-position thiol generates a distinct pharmacophore with no equivalent history in kinase inhibitor design, while 5-aminoisoquinoline lacks the capacity for direct oxidation to the sulfonyl chloride intermediate that is the gateway to the isoquinolinesulfonamide series [2]. Even within the 5-thiol series, the choice of amine partner during sulfonamide formation dramatically reshapes kinase selectivity — as demonstrated by the 3- to 11-fold IC₅₀ differences between H-7 and its structural isomer Iso-H7 across multiple kinases [3]. Simple in-class substitution therefore risks producing a compound with an entirely different target engagement profile.

Quantitative Differentiation Evidence for 5-Isoquinolinethiol Against Closest Analogs


Positional Specificity: 5-Isoquinolinethiol Enables the Clinically Validated 5-Isoquinolinesulfonyl Pharmacophore — 1-Isoquinolinethiol Cannot

5-Isoquinolinethiol is the obligate precursor to the 5-isoquinolinesulfonyl pharmacophore, which forms the core of fasudil (HA-1077), an approved Rho-kinase inhibitor with ROCK II IC₅₀ = 1.9 μM and ROCK I IC₅₀ = 10.7 μM, as well as the widely used research tool H-7 (PKC IC₅₀ = 6.0 μM; PKA IC₅₀ = 3.0 μM) . In contrast, isoquinoline-1-thiol (CAS 4702-25-4) places the thiol at position 1, which upon oxidation yields a distinct sulfonyl vector whose derived sulfonamides lack the extensive kinase profiling and clinical validation associated with the 5-substituted series [1]. SAR studies on fasudil analogs confirm that modifications to the isoquinoline heterocycle or sulfonyl group position result in substantial loss of Rho-kinase inhibitory activity [2].

Kinase inhibitor design Rho-kinase Isoquinolinesulfonamide pharmacophore Positional isomer comparison

H-7 vs. Iso-H7: Amine Partner Variation at the 5-Sulfonyl Position Produces 3- to 11-Fold Shifts in Kinase IC₅₀

Both H-7 and Iso-H7 are synthesized by converting 5-Isoquinolinethiol to 5-isoquinolinesulfonyl chloride, then coupling with different methylpiperazine regioisomers. This yields compounds with measurably distinct kinase inhibition profiles. H-7 (2-methylpiperazine) inhibits PKA with IC₅₀ = 3.0 μM, PKC with IC₅₀ = 6.0 μM, PKG with IC₅₀ = 5.8 μM, and MLCK with IC₅₀ = 97.0 μM . Iso-H7 (3-methylpiperazine) exhibits significantly weaker inhibition: PKC IC₅₀ = 22 μM and PKA IC₅₀ = 34 μM — representing a 3.7-fold and 11.3-fold reduction in potency, respectively, relative to H-7 [1]. This differential demonstrates that 5-Isoquinolinethiol is not merely a passive scaffold; the thiol-to-sulfonyl conversion creates a tunable electrophilic center whose coupling partner determines the final biological selectivity profile.

Kinase selectivity Structure-activity relationship PKA inhibitor PKC inhibitor Isoquinolinesulfonamide

H-7 vs. HA1004: 11-Fold Difference in Cellular Differentiation Assay Driven by Sulfonamide Substituent Choice

When the 5-isoquinolinesulfonyl intermediate derived from 5-Isoquinolinethiol is coupled to 2-methylpiperazine (H-7) versus N-(2-guanidinoethyl)amine (HA1004), the resulting compounds display an 11.3-fold difference in cellular potency. In a calcitriol-induced HL-60 cell differentiation assay, H-7 achieved an IC₅₀ of approximately 15 μM, whereas HA1004 required approximately 170 μM [1]. This quantitative difference correlates with their relative PKC inhibitory activity and demonstrates that 5-Isoquinolinethiol serves as the entry point to a series whose cellular efficacy is exquisitely tunable by choice of amine coupling partner — a level of control unavailable when starting from pre-formed sulfonic acid analogs.

Cellular assay HL-60 differentiation Protein kinase C Isoquinolinesulfonamide Calcitriol

Direct Nucleophilic Thioether Formation: 5-Isoquinolinethiol Reacts as a Thiol Nucleophile Without Prior Oxidation — 5-Aminoisoquinoline Cannot

In a patented synthetic route (JP2000256327A), 5-Isoquinolinethiol is used directly as a sulfur nucleophile to displace a leaving group on 5-nitro-2H-benzoimidazole-2-spirocyclohexene, forming 1,3-dihydro-4-(5-isoquinolylsulfanyl)-5-nitro-2H-benzoimidazole-2-spirocyclohexane — a TNF-α inhibitor prodrug candidate — in a single step with acetic acid in methylene chloride [1]. The corresponding 5-amino analog (5-aminoisoquinoline) cannot engage in this direct thioether bond formation; it would require pre-functionalization with a thiocarbonyl reagent, adding synthetic steps, reduced atom economy, and potential for side products. The thiol group at the 5-position thus provides a reactivity manifold (direct S-nucleophile) that is orthogonal to the amino group and unavailable by simple analog substitution.

Thioether synthesis Nucleophilic substitution TNF-α inhibitor Benzimidazole Click-like conjugation

Isoquinolinesulfonamide Class vs. Staurosporine-Like Compounds: Differentiated Kinase Inhibition Rank Order Defines Experimental Utility

In a comparative study using spontaneously hypertensive rat (SHR) aorta, the isoquinolinesulfonamide H-7 (derived from 5-Isoquinolinethiol) and the staurosporine class were evaluated for PKC/MLCK inhibition and vasorelaxation. Staurosporine exhibited substantially greater biochemical potency (PKC IC₅₀ = 54 nM; MLCK IC₅₀ = 18 nM) [1]. However, H-7 (PKC IC₅₀ = 128 μM under these assay conditions) produced concentration-dependent vasorelaxation (EC₅₀ = 2 μM) that was uncorrelated with its PKC/MLCK inhibition — suggesting an alternative mechanism of vascular action distinct from staurosporine [1]. This mechanistic divergence demonstrates that the 5-isoquinolinesulfonyl scaffold occupies a different pharmacological space from the staurosporine indolocarbazole class, and cannot be substituted by staurosporine analogs when studying PKC-independent vascular effects or when a broader multi-kinase fingerprint is desired.

Kinase inhibitor selectivity PKC MLCK Staurosporine Vasorelaxation

High-Value Procurement Scenarios for 5-Isoquinolinethiol Based on Quantitative Differentiation Evidence


Synthesis of Rho-Kinase (ROCK) Inhibitor Libraries for Cardiovascular and Neurological Research

5-Isoquinolinethiol is the direct precursor to 5-isoquinolinesulfonyl chloride, the key intermediate used in the synthesis of fasudil (ROCK II IC₅₀ = 1.9 μM) and its analogs [1]. SAR studies confirm that the 5-sulfonyl isoquinoline heterocycle is essential for Rho-kinase binding, with modifications to the isoquinoline ring or sulfonyl position consistently abolishing activity [2]. Procurement of the 5-thiol rather than pre-formed 5-sulfonic acid permits greater synthetic flexibility, as oxidation conditions can be tuned to generate the sulfonyl chloride in situ with the desired counterion profile.

Parallel Synthesis of Multi-Kinase Profiling Panels (PKA, PKC, PKG, MLCK)

As demonstrated by the H-7/Iso-H7/HA1004 comparison [1][2], a single batch of 5-Isoquinolinethiol can be converted to 5-isoquinolinesulfonyl chloride and then distributed across multiple amine coupling reactions to generate a panel of kinase inhibitors with systematically varied selectivity. The 3- to 11-fold IC₅₀ shifts observed between H-7 and Iso-H7 [1] enable construction of tool compound matrices where each member occupies a distinct position in multi-dimensional kinase selectivity space — all from a common 5-Isoquinolinethiol starting material.

Direct Thioether Conjugation for Covalent Probe and Prodrug Design

The free thiol group of 5-Isoquinolinethiol enables direct S-alkylation with electrophilic partners without prior oxidation, as exemplified in patent JP2000256327A where it was used to construct a spirocyclic benzimidazole TNF-α inhibitor prodrug in a single step [1]. This reactivity is orthogonal to that of 5-aminoisoquinoline and other 5-substituted analogs, making 5-Isoquinolinethiol the reagent of choice for projects requiring installation of an isoquinoline moiety via a thioether linkage.

Coordination Chemistry and Metal-Chelating Agent Design

The thiol group at the 5-position provides a soft donor atom for transition metal coordination, while the isoquinoline nitrogen serves as a hard donor. This ambidentate character enables the construction of heteroleptic metal complexes where 5-Isoquinolinethiol can act as either a monodentate S-donor (thiolate form) or a bidentate N,S-chelating ligand depending on pH and metal ion [1]. The rigid, zero-rotatable-bond scaffold [2] ensures predictable coordination geometry, a feature not available with flexible aliphatic thiols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isoquinolinethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.